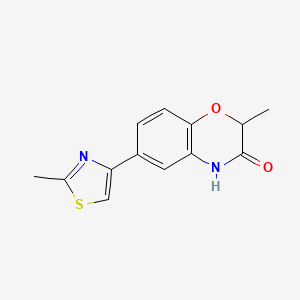

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-7-13(16)15-10-5-9(3-4-12(10)17-7)11-6-18-8(2)14-11/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAPXZZISIWPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the thiazole ring. The process can be summarized as follows:

Formation of the Benzoxazine Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a halogenated precursor, followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazine or thiazole rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., Br₂, Cl₂), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors.

Industry: Utilized in the development of advanced polymers and resins, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may act as an inhibitor or modulator of specific enzymes, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one vary primarily in the substituents at position 6 of the benzoxazinone core. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

* The molecular formula of the target compound is inferred as C₁₃H₁₃N₂O₂S based on structural analysis.

Key Observations:

Thiazole vs. Boronate Substituents : The target compound’s 2-methylthiazole group contrasts with the boron-containing analog’s dioxaborolane group. While the latter serves as a synthetic intermediate for cross-coupling reactions , the thiazole moiety likely enhances target specificity in biological systems .

Piperidine-Carbonyl vs. However, its biological role remains unspecified .

Aminothiazole Analogs: Replacing the methyl group on the thiazole with an amino group (C₁₁H₁₀N₂O₂S) may alter electronic properties and hydrogen-bonding capacity, though discontinuation of this product suggests limitations in stability or efficacy .

Physicochemical Properties: Thiazole-benzoic acid derivatives (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, C₁₁H₉NO₂S) exhibit higher melting points (139.5–140°C) compared to benzoxazinones, reflecting differences in crystallinity and intermolecular interactions .

Biological Activity

The compound 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazine derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₃N₃OS

- Molecular Weight : 253.33 g/mol

- CAS Number : Not widely cited but can be derived from structural analysis.

Antimicrobial Activity

Several studies have indicated that thiazole-containing compounds exhibit significant antimicrobial properties. The thiazole moiety in this compound is believed to enhance its interaction with microbial targets:

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

- Efficacy : Preliminary tests show activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against various strains .

Anticancer Properties

Research has highlighted the anticancer potential of benzoxazine derivatives. The specific compound has shown promising results in vitro against several cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's thiazole component may contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated a significant reduction in bacterial growth when treated with concentrations above 16 μg/mL.

Study 2: Cytotoxicity Against Cancer Cells

In a controlled laboratory setting, the compound was tested against multiple cancer cell lines. The study found that it exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin, particularly in HeLa and A549 cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and benzoxazine derivatives often depends on their structural features:

- Thiazole Ring : Essential for antimicrobial and anticancer activity; modifications can enhance potency.

- Benzoxazine Core : Influences the overall stability and bioavailability of the compound.

Q & A

Q. What established synthetic routes are available for 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a benzoxazinone core with a thiazole moiety. A common approach is to functionalize the benzoxazinone at the 6-position via Suzuki-Miyaura cross-coupling using a thiazole-bearing boronic acid derivative. For example, Alkhathlan (2003) demonstrated that alkoxylation at the 4-position of benzoxazinones can stabilize intermediates for subsequent coupling reactions . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), catalyst loading (Pd(PPh₃)₄), and temperature (80–100°C) significantly impact yield. Lower yields (<50%) are often attributed to steric hindrance from the methyl group on the thiazole ring, requiring optimized ligand systems (e.g., SPhos) to improve efficiency .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies the dihydrobenzoxazine ring protons (δ 3.8–4.2 ppm for CH₂ groups) and thiazole protons (δ 7.2–7.5 ppm). Methyl groups on the benzoxazine (δ 1.2–1.5 ppm) and thiazole (δ 2.4–2.6 ppm) resolve as singlets .

- ¹³C NMR confirms carbonyl resonance (δ 165–170 ppm) and quaternary carbons in the thiazole ring .

- High-Performance Liquid Chromatography (HPLC):

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer: Discrepancies often arise from differences in solvent systems, temperature, and pH. For example:

- Polar aprotic solvents (DMSO): Reported solubility ranges from 10–50 mg/mL at 25°C, but degradation under prolonged storage in DMSO can skew results .

- Aqueous buffers: Solubility drops below 1 mg/mL at physiological pH (7.4) due to the compound’s hydrophobic benzoxazine core. Use dynamic light scattering (DLS) to confirm colloidal aggregation, which may falsely indicate low solubility .

Recommendation: Standardize measurements using USP dissolution apparatus with controlled pH and temperature, and validate via mass spectrometry to detect degradation .

Q. What in vitro models are suitable for studying its pharmacological activity, and how do experimental designs mitigate off-target effects?

Methodological Answer:

- Kinase inhibition assays: Use recombinant kinases (e.g., JAK2, EGFR) with ATP-competitive assays. Include a negative control with a structurally similar inert benzoxazinone (e.g., 6-phenyl derivative) to differentiate target-specific activity .

- Cell viability assays: Employ a panel of cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT. Counter-screen against non-tumorigenic cells (e.g., HEK293) to assess selectivity. Normalize data to vehicle controls and use ≥3 replicates to account for batch variability .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer:

- Thiazole modifications: Replace the 2-methyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance binding to hydrophobic kinase pockets. Synthesize analogs via Pd-catalyzed cross-coupling and test against kinase panels .

- Benzoxazine ring saturation: Compare dihydro (partially saturated) vs. fully aromatic analogs to evaluate conformational flexibility’s impact on bioavailability. Hydrogenation of the dihydro ring increases metabolic stability in liver microsome assays .

Key Considerations for Experimental Design

- Contradiction analysis: Use factorial designs to isolate variables (e.g., solvent, catalyst) contributing to yield discrepancies .

- Biological assays: Apply randomized block designs to control for plate-to-plate variability in high-throughput screens .

- Environmental impact: Follow INCHEMBIOL guidelines to assess biodegradation pathways and ecotoxicology profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.